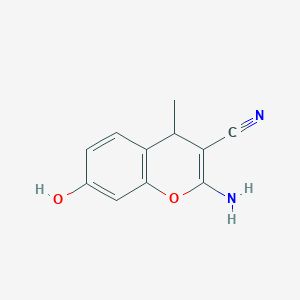![molecular formula C16H15N3O2S B11040285 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11040285.png)
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- **2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring provides additional sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(2)18-16(17-10)22-13-9-14(20)19(15(13)21)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
InChI Key |
LCFPSHVREFKUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6',6',7,7,8'-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile](/img/structure/B11040209.png)
![1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040220.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11040224.png)

![2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11040232.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11040234.png)
![(1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040243.png)

![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040249.png)
![4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11040256.png)

![2-(4,6-dimethylpyrimidin-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11040274.png)
![7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11040282.png)

